N-(2-fluorobenzyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
N-(2-fluorobenzyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a quinazoline derivative featuring a 2-fluorobenzyl group at the N-position and a thiophen-2-ylmethyl substituent at the 3-position of the tetrahydroquinazoline core. The compound’s structure combines aromatic fluorination and heterocyclic thiophene motifs, which are known to influence pharmacokinetic properties and target binding.
Properties
Molecular Formula |
C21H16FN3O3S |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2,4-dioxo-3-(thiophen-2-ylmethyl)-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H16FN3O3S/c22-17-6-2-1-4-14(17)11-23-19(26)13-7-8-16-18(10-13)24-21(28)25(20(16)27)12-15-5-3-9-29-15/h1-10H,11-12H2,(H,23,26)(H,24,28) |
InChI Key |
VGWPZKYHBHSDSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CC4=CC=CS4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorobenzyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with a thiophene derivative, followed by the introduction of the fluorobenzyl group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorobenzyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like potassium carbonate (K2CO3) and solvents like DMF.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
N-(2-fluorobenzyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Substituent Effects on Physicochemical Properties
- Fluorine vs. Chlorine/Benzyl: The 2-fluorobenzyl group in the title compound improves metabolic stability and membrane permeability compared to non-fluorinated analogs like BG16211 . Chlorinated derivatives (e.g., ) exhibit higher molecular weights and altered steric profiles.
- Thiophene vs. Allyl groups (e.g., BG16211) may confer reactivity but reduce stability.
Spectroscopic Characterization
- IR Spectroscopy : Absence of C=O stretches (~1660–1680 cm⁻¹) in triazole derivatives () confirms cyclization, a principle applicable to quinazoline tautomer analysis.
- NMR : Distinct ¹H-NMR signals for fluorobenzyl (δ 4.5–5.0 ppm for CH₂) and thiophene protons (δ 6.5–7.5 ppm) would differentiate the title compound from analogs like BG16211 .
Biological Activity
N-(2-fluorobenzyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure
The compound has a complex structure that includes a quinazoline core with various substituents that potentially influence its biological activity. The presence of the thiophene ring and fluorobenzyl group may enhance its interaction with biological targets.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing thiophene rings have shown cytotoxicity against various cancer cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer) cells.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 20b | HepG-2 | 4.37±0.7 | Induces apoptosis and cell cycle arrest |
| Compound 20b | A-549 | 8.03±0.5 | Affects tubulin polymerization |
| N-(2-fluorobenzyl)... | TBD | TBD | TBD |
*Data adapted from recent studies on thiophene derivatives .
The biological activity of this compound may involve several mechanisms:
- Inhibition of DNA/RNA Synthesis : Similar compounds have been shown to inhibit nucleic acid synthesis without affecting protein synthesis.
- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells.
- Interaction with Key Kinases : The heteroatoms in the structure can form interactions with kinases involved in tumorigenesis.
Case Studies
Recent studies have focused on the synthesis and evaluation of thiophene derivatives for their anticancer properties. For example:
- Synthesis and Evaluation : A series of new 1,3,4-thiadiazoles were synthesized and evaluated for their activity against HepG-2 and A-549 cell lines. The promising results led to further investigation into their mechanisms .
- Molecular Docking Studies : Computational studies using molecular docking have provided insights into how these compounds interact with target proteins such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
